molecular formula C11H10N6S B2415551 5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946812-81-2

5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2415551
CAS No.: 1946812-81-2
M. Wt: 258.3
InChI Key: UBXLSGCNNWSHKK-UHFFFAOYSA-N
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Description

5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole moieties These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzohydrazide with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting the replication and transcription processes. The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. The combination of these rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[1-(2-aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6S/c12-7-3-1-2-4-9(7)17-6-5-8(16-17)10-14-15-11(13)18-10/h1-6H,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXLSGCNNWSHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC(=N2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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